EGFR Kinase Inhibition: Superior Potency of a 4-Anilino Derivative vs. the 6-Halo Parent Scaffold
The 4-anilino derivative of 4-chloro-6-iodo-2-methylquinazoline demonstrates a dramatic improvement in biochemical potency against the EGFR kinase compared to the unsubstituted parent scaffold. While the parent compound itself serves as an intermediate, the addition of a specific aniline moiety at the 4-position yields an advanced lead-like molecule with an IC50 value of 0.662 nM in a cell-free enzymatic assay [1]. This high potency is a direct result of the quinazoline core, with its 2-methyl and 6-iodo substituents, engaging the kinase hinge region.
| Evidence Dimension | Inhibitory Concentration 50 (IC50) against EGFR Kinase |
|---|---|
| Target Compound Data | 0.662 nM (IC50 of 4-anilino derivative) |
| Comparator Or Baseline | Parent 4-chloro-6-iodo-2-methylquinazoline scaffold (inactive as a direct inhibitor) |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | Recombinant human EGFR expressed in baculovirus; fluorescence-based assay [1] |
Why This Matters
This data establishes the core scaffold as a privileged starting point for medicinal chemistry, where a single functionalization step can yield sub-nanomolar potency against a high-value oncology target, thereby justifying its selection as a key intermediate.
- [1] BindingDB. (n.d.). BDBM50179513. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50179513 View Source
